Cas no 1251322-58-3 (1-(3,4-dihydro-2H-1-benzopyran-3-yl)cyclopropan-1-ol)

1-(3,4-Dihydro-2H-1-benzopyran-3-yl)cyclopropan-1-ol is a chiral cyclic ether-alcohol compound featuring a fused benzopyran scaffold with a cyclopropanol substituent. Its unique structure, combining a rigid cyclopropane ring with a flexible chromane moiety, makes it a valuable intermediate in synthetic organic chemistry, particularly for stereoselective transformations. The hydroxyl group on the cyclopropane ring enhances reactivity, enabling further functionalization, while the benzopyran core offers stability and potential for derivatization. This compound is of interest in pharmaceutical and materials research due to its constrained geometry and potential as a building block for bioactive molecules. Its synthesis and applications are subjects of ongoing study in asymmetric synthesis and medicinal chemistry.
1-(3,4-dihydro-2H-1-benzopyran-3-yl)cyclopropan-1-ol structure
1251322-58-3 structure
商品名:1-(3,4-dihydro-2H-1-benzopyran-3-yl)cyclopropan-1-ol
CAS番号:1251322-58-3
MF:C12H14O2
メガワット:190.238363742828
CID:6205931
PubChem ID:62670382

1-(3,4-dihydro-2H-1-benzopyran-3-yl)cyclopropan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-(3,4-dihydro-2H-1-benzopyran-3-yl)cyclopropan-1-ol
    • AKOS011964476
    • EN300-1856608
    • 1251322-58-3
    • インチ: 1S/C12H14O2/c13-12(5-6-12)10-7-9-3-1-2-4-11(9)14-8-10/h1-4,10,13H,5-8H2
    • InChIKey: JTVBBQLKWHSZHJ-UHFFFAOYSA-N
    • ほほえんだ: OC1(C2COC3C=CC=CC=3C2)CC1

計算された属性

  • せいみつぶんしりょう: 190.099379685g/mol
  • どういたいしつりょう: 190.099379685g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 222
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 29.5Ų

1-(3,4-dihydro-2H-1-benzopyran-3-yl)cyclopropan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1856608-1.0g
1-(3,4-dihydro-2H-1-benzopyran-3-yl)cyclopropan-1-ol
1251322-58-3
1g
$1057.0 2023-06-02
Enamine
EN300-1856608-2.5g
1-(3,4-dihydro-2H-1-benzopyran-3-yl)cyclopropan-1-ol
1251322-58-3
2.5g
$1931.0 2023-09-18
Enamine
EN300-1856608-10.0g
1-(3,4-dihydro-2H-1-benzopyran-3-yl)cyclopropan-1-ol
1251322-58-3
10g
$4545.0 2023-06-02
Enamine
EN300-1856608-0.25g
1-(3,4-dihydro-2H-1-benzopyran-3-yl)cyclopropan-1-ol
1251322-58-3
0.25g
$906.0 2023-09-18
Enamine
EN300-1856608-0.5g
1-(3,4-dihydro-2H-1-benzopyran-3-yl)cyclopropan-1-ol
1251322-58-3
0.5g
$946.0 2023-09-18
Enamine
EN300-1856608-5g
1-(3,4-dihydro-2H-1-benzopyran-3-yl)cyclopropan-1-ol
1251322-58-3
5g
$2858.0 2023-09-18
Enamine
EN300-1856608-0.05g
1-(3,4-dihydro-2H-1-benzopyran-3-yl)cyclopropan-1-ol
1251322-58-3
0.05g
$827.0 2023-09-18
Enamine
EN300-1856608-0.1g
1-(3,4-dihydro-2H-1-benzopyran-3-yl)cyclopropan-1-ol
1251322-58-3
0.1g
$867.0 2023-09-18
Enamine
EN300-1856608-5.0g
1-(3,4-dihydro-2H-1-benzopyran-3-yl)cyclopropan-1-ol
1251322-58-3
5g
$3065.0 2023-06-02
Enamine
EN300-1856608-1g
1-(3,4-dihydro-2H-1-benzopyran-3-yl)cyclopropan-1-ol
1251322-58-3
1g
$986.0 2023-09-18

1-(3,4-dihydro-2H-1-benzopyran-3-yl)cyclopropan-1-ol 関連文献

1-(3,4-dihydro-2H-1-benzopyran-3-yl)cyclopropan-1-olに関する追加情報

Research Brief on 1-(3,4-dihydro-2H-1-benzopyran-3-yl)cyclopropan-1-ol (CAS: 1251322-58-3): Recent Advances and Applications

The compound 1-(3,4-dihydro-2H-1-benzopyran-3-yl)cyclopropan-1-ol (CAS: 1251322-58-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.

Recent studies have highlighted the role of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)cyclopropan-1-ol as a key intermediate in the synthesis of novel bioactive molecules. Its cyclopropane and benzopyran moieties contribute to its stability and ability to interact with biological targets, making it a promising scaffold for the development of central nervous system (CNS) therapeutics. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of serotonin receptor modulators, which could have implications for treating depression and anxiety disorders.

In terms of synthetic methodology, advancements have been made in optimizing the enantioselective synthesis of this compound. Researchers have developed catalytic asymmetric routes using chiral ligands, achieving high enantiomeric excess (ee) and yield. These improvements are critical for ensuring the compound's purity and efficacy in downstream applications. Additionally, computational studies have provided insights into its conformational dynamics, aiding in the design of derivatives with enhanced binding affinities.

The biological evaluation of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)cyclopropan-1-ol and its derivatives has revealed promising activity against neurodegenerative targets. For instance, a recent preclinical study indicated its potential as an inhibitor of amyloid-beta aggregation, a hallmark of Alzheimer's disease. Further in vivo studies are warranted to validate these findings and explore its pharmacokinetic properties.

In conclusion, 1-(3,4-dihydro-2H-1-benzopyran-3-yl)cyclopropan-1-ol (CAS: 1251322-58-3) represents a versatile and pharmacologically relevant compound with broad applications in medicinal chemistry. Ongoing research efforts are expected to uncover additional therapeutic avenues, particularly in CNS disorders and neurodegenerative diseases. Future studies should focus on scaling up its synthesis and conducting comprehensive toxicity assessments to facilitate its transition into clinical development.

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